2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Overview
Description
2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide involves the inhibition of various enzymes such as topoisomerase II, histone deacetylase (HDAC), and cyclooxygenase-2 (COX-2). It also activates the p53 pathway, which leads to apoptosis in cancer cells. Additionally, it has been shown to modulate the activity of various signaling pathways such as MAPK and PI3K/Akt.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in neurodegenerative diseases, and inhibit the production of pro-inflammatory cytokines and chemokines in inflammation. It has also been shown to modulate the activity of various signaling pathways, which can have downstream effects on cellular processes such as proliferation, differentiation, and survival.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide in lab experiments is its potential for use in cancer research, neurodegenerative diseases, and inflammation. Its ability to inhibit various enzymes and modulate signaling pathways makes it a promising candidate for drug development. However, one limitation is that it has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide. One direction is to study its safety and efficacy in vivo, particularly in animal models of cancer, neurodegenerative diseases, and inflammation. Another direction is to investigate its potential use in combination with other drugs or therapies to enhance its effects. Additionally, further studies are needed to elucidate its mechanism of action and downstream effects on cellular processes. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide.
Scientific Research Applications
2-(4-morpholinyl)-5-nitro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
2-morpholin-4-yl-5-nitro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5/c24-17(19-11-1-3-14-15(9-11)21-18(25)20-14)13-10-12(23(26)27)2-4-16(13)22-5-7-28-8-6-22/h1-4,9-10H,5-8H2,(H,19,24)(H2,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNJAUIREVJUOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC4=C(C=C3)NC(=O)N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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